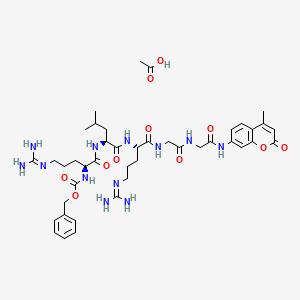

Z-Arg-Leu-Arg-Gly-Gly-AMC acetate

Description

The exact mass of the compound this compound is 908.45045078 g/mol and the complexity rating of the compound is 1640. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

acetic acid;benzyl N-[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[[2-[[2-[(4-methyl-2-oxochromen-7-yl)amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H56N12O9.C2H4O2/c1-23(2)17-30(51-36(57)29(12-8-16-46-39(43)44)52-40(59)60-22-25-9-5-4-6-10-25)37(58)50-28(11-7-15-45-38(41)42)35(56)48-20-32(53)47-21-33(54)49-26-13-14-27-24(3)18-34(55)61-31(27)19-26;1-2(3)4/h4-6,9-10,13-14,18-19,23,28-30H,7-8,11-12,15-17,20-22H2,1-3H3,(H,47,53)(H,48,56)(H,49,54)(H,50,58)(H,51,57)(H,52,59)(H4,41,42,45)(H4,43,44,46);1H3,(H,3,4)/t28-,29-,30-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPCHSTIEMRFRPU-SZOHVZSOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)CNC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)OCC3=CC=CC=C3.CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)CNC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)OCC3=CC=CC=C3.CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H60N12O11 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

909.0 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Z-Arg-Leu-Arg-Gly-Gly-AMC: A Comprehensive Technical Guide to its Substrate Specificity and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fluorogenic peptide substrate Z-Arg-Leu-Arg-Gly-Gly-AMC (Z-RLRGG-AMC) is a valuable tool for studying the activity of a specific subset of proteases, primarily within the deubiquitinating enzyme (DUB) and viral protease families. Its design, based on the C-terminal sequence of ubiquitin, allows for the sensitive and continuous monitoring of enzymatic activity. Cleavage of the amide bond between the peptide and the 7-amino-4-methylcoumarin (AMC) group by a target enzyme releases the fluorophore, resulting in a measurable increase in fluorescence. This guide provides an in-depth overview of the substrate's specificity, quantitative kinetic data, detailed experimental protocols, and the signaling pathways of its primary target enzymes.

Substrate Specificity

Z-RLRGG-AMC is recognized and cleaved by enzymes that process substrates with a di-glycine motif, a hallmark of ubiquitin and ubiquitin-like protein C-termini. The primary enzyme classes that exhibit significant activity towards this substrate are:

-

Deubiquitinating Enzymes (DUBs):

-

Ubiquitin C-terminal Hydrolases (UCHs): This family of DUBs is known to cleave small leaving groups from the C-terminus of ubiquitin.

-

Ubiquitin-Specific Proteases (USPs): Notably, Isopeptidase T (USP5) efficiently hydrolyzes Z-RLRGG-AMC.[1] USP5 is a key enzyme in ubiquitin homeostasis, responsible for processing unanchored polyubiquitin chains.

-

Other DUBs: The substrate is also cleaved by members of a recently identified DUB family, including ZUFSP (ZUP1) and Mug105.[2]

-

-

Viral Proteases:

-

Papain-like Proteases (PLpro): Coronaviruses, including SARS-CoV, MERS-CoV, and SARS-CoV-2, encode a papain-like protease that is essential for viral replication.[3][4][5][6][7] The PLpro from these viruses readily cleaves Z-RLRGG-AMC, making it a critical substrate for studying viral protease activity and for high-throughput screening of inhibitors.[8]

-

Quantitative Data: Kinetic Parameters

The following table summarizes the reported kinetic constants for the hydrolysis of Z-Arg-Leu-Arg-Gly-Gly-AMC by various enzymes. This data is essential for comparative studies and for designing enzyme inhibition assays.

| Enzyme Family | Enzyme | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Source |

| Deubiquitinating Enzyme | Isopeptidase T (USP5) | - | - | 95 | [9] |

| Deubiquitinating Enzyme | ZUFSP | 50.4 | 4.9 | 97,222 | [2] |

| Deubiquitinating Enzyme | Mug105 | 12.2 | 7.2 | 590,164 | [2] |

| Viral Protease | SARS-CoV-2 PLpro | 6.9 | 0.11 | 15,942 | [10] |

Experimental Protocols

General Assay Conditions

Successful use of Z-RLRGG-AMC requires optimization of assay conditions. Below are general guidelines, followed by a more detailed protocol for a typical deubiquitinating enzyme assay.

-

Excitation/Emission Wavelengths: The released AMC fluorophore is typically measured with an excitation wavelength of 345-360 nm and an emission wavelength of 440-460 nm.[1][11]

-

Substrate Concentration: A starting concentration of 20-100 µM is recommended for most applications. For kinetic studies, concentrations should span a range around the K_m value.

-

Buffer: A common buffer system is 50 mM HEPES or Tris-HCl, pH 7.5, containing 0.5 mM EDTA.[12]

-

Reducing Agent: Cysteine proteases, including most DUBs and viral PLpros, require a reducing environment for optimal activity. The inclusion of 1-10 mM dithiothreitol (DTT) in the assay buffer is crucial.[13][14]

-

Temperature: Assays are typically performed at 25°C or 37°C.[13][14]

Detailed Protocol: Deubiquitinating Enzyme Activity Assay

This protocol provides a step-by-step guide for measuring the activity of a purified deubiquitinating enzyme using Z-RLRGG-AMC in a 96-well plate format.

Materials:

-

Purified deubiquitinating enzyme

-

Z-Arg-Leu-Arg-Gly-Gly-AMC substrate (stock solution in DMSO)

-

DUB Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 5 mM DTT, 0.05% Tween-20

-

96-well black, flat-bottom microplate

-

Fluorescence plate reader

Procedure:

-

Prepare Reagents:

-

Thaw all reagents on ice.

-

Prepare the DUB Assay Buffer. Ensure DTT is added fresh.

-

Prepare a working stock of the Z-RLRGG-AMC substrate by diluting the DMSO stock in DUB Assay Buffer to the desired final concentration (e.g., 2X the final assay concentration).

-

Prepare a dilution series of the purified DUB in DUB Assay Buffer.

-

-

Set up the Assay:

-

To each well of the 96-well plate, add 50 µL of the DUB dilution. Include a no-enzyme control (buffer only).

-

Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 10 minutes.

-

-

Initiate the Reaction:

-

Add 50 µL of the 2X Z-RLRGG-AMC working solution to each well to initiate the reaction. The final volume in each well will be 100 µL.

-

-

Measure Fluorescence:

-

Immediately place the plate in a fluorescence plate reader pre-set to the assay temperature.

-

Monitor the increase in fluorescence over time (kinetic mode) with excitation at ~350 nm and emission at ~440 nm.[15] Record readings every 1-2 minutes for 30-60 minutes.

-

-

Data Analysis:

-

Determine the initial reaction velocity (V_o_) from the linear portion of the fluorescence versus time plot.

-

If performing kinetic analysis, plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine K_m_ and V_max_.

-

Protocol: Viral Papain-like Protease (PLpro) Inhibition Assay

This protocol outlines a method for screening potential inhibitors of SARS-CoV-2 PLpro.

Materials:

-

Purified SARS-CoV-2 PLpro

-

Z-Arg-Leu-Arg-Gly-Gly-AMC substrate

-

Test compounds (inhibitors) dissolved in DMSO

-

PLpro Assay Buffer: 20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM DTT

-

96-well black, flat-bottom microplate

-

Fluorescence plate reader

Procedure:

-

Prepare Reagents:

-

Prepare the PLpro Assay Buffer.

-

Prepare a working solution of SARS-CoV-2 PLpro in the assay buffer.

-

Prepare a working solution of Z-RLRGG-AMC in the assay buffer.

-

Prepare serial dilutions of the test compounds in DMSO.

-

-

Set up the Assay:

-

In a 96-well plate, add a small volume (e.g., 1 µL) of each test compound dilution to the appropriate wells. Include a DMSO-only control (no inhibitor).

-

Add the PLpro working solution to each well.

-

Incubate the plate at room temperature for 15-30 minutes to allow for inhibitor binding.

-

-

Initiate the Reaction:

-

Add the Z-RLRGG-AMC working solution to each well to start the reaction.

-

-

Measure Fluorescence:

-

Monitor the fluorescence kinetically as described in the DUB assay protocol.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

-

Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC_50_ value.[8]

-

Signaling Pathways and Experimental Workflows

The enzymes that cleave Z-RLRGG-AMC are involved in critical cellular and viral processes. Understanding these pathways is essential for contextualizing experimental results and for drug development efforts.

Deubiquitinating Enzyme Signaling: The Role of USP5

USP5 (Isopeptidase T) is a key regulator of ubiquitin homeostasis. It primarily disassembles unanchored polyubiquitin chains, ensuring a sufficient pool of free ubiquitin for cellular processes. By regulating the stability and activity of various proteins, USP5 is implicated in several signaling pathways, including the Wnt/β-catenin and NF-κB pathways.[10][16][17]

References

- 1. ubpbio.com [ubpbio.com]

- 2. A family of unconventional deubiquitinases with modular chain specificity determinants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Papain-like protease regulates SARS-CoV-2 viral spread and innate immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The SARS-coronavirus papain-like protease: Structure, function and inhibition by designed antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Role of Papain-Like Protease (Plpro) Domain of Nsp3 in Coronavirus Replication and Evasion of Host Immunity – Proceedings of the Texas A&M Medical Student Grand Rounds [jmsgr.tamhsc.edu]

- 7. Deubiquitinating activity of SARS-CoV-2 papain-like protease does not influence virus replication or innate immune responses in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scienceopen.com [scienceopen.com]

- 9. researchgate.net [researchgate.net]

- 10. Unraveling the Immune Regulatory Functions of USP5: Implications for Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. reactionbiology.com [reactionbiology.com]

- 12. biorxiv.org [biorxiv.org]

- 13. A Method for Assaying Deubiquitinating Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. promega.jp [promega.jp]

- 15. assaygenie.com [assaygenie.com]

- 16. Unraveling the Mechanism of Action of Ubiquitin-Specific Protease 5 and Its Inhibitors in Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. uniprot.org [uniprot.org]

Z-RLRGG-AMC: A Versatile Fluorogenic Substrate for Deubiquitinating Enzymes and Viral Proteases

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Z-RLRGG-AMC (Carbobenzoxy-L-arginyl-L-leucyl-L-arginyl-glycyl-glycyl-7-amino-4-methylcoumarin) is a synthetic peptide substrate widely utilized in biochemistry and drug discovery for the sensitive and continuous measurement of specific protease activities. Its core structure, mimicking the C-terminal sequence of ubiquitin, makes it a prime target for deubiquitinating enzymes (DUBs), particularly Isopeptidase T (also known as USP5) and other Ubiquitin C-terminal Hydrolases (UCHs). Furthermore, its utility extends to the characterization of viral proteases, notably the papain-like proteases (PLpro) of coronaviruses, including SARS-CoV, MERS-CoV, and SARS-CoV-2.

The principle of its application lies in its fluorogenic nature. The 7-amino-4-methylcoumarin (AMC) group at the C-terminus is quenched until enzymatic cleavage of the amide bond between the glycine and AMC moieties. This cleavage releases the highly fluorescent AMC molecule, which can be detected by measuring the increase in fluorescence intensity over time. The excitation and emission maxima for AMC are in the range of 340-360 nm and 440-460 nm, respectively. This guide provides a comprehensive overview of the applications of Z-RLRGG-AMC, including quantitative kinetic data, detailed experimental protocols, and the relevant signaling pathways of its target enzymes.

Data Presentation: Enzyme Kinetic Parameters

The efficiency of Z-RLRGG-AMC as a substrate for various enzymes can be compared using their kinetic constants, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat), or the overall catalytic efficiency (kcat/Km).

| Enzyme | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Notes |

| Isopeptidase T (USP5) | - | - | 95 | The kcat/Km value is for the hydrolysis of Z-Arg-Leu-Arg-Gly-Gly-AMC.[1] |

| MERS-CoV PLpro | 284 | - | - | Determined from Lineweaver-Burk plot analysis.[2] |

| SARS-CoV-2 PLpro | 203 | - | - | Determined from Lineweaver-Burk plot analysis.[2] |

Note: Kinetic parameters can vary depending on the experimental conditions such as buffer composition, pH, and temperature. The Vmax values for MERS-CoV PLpro and SARS-CoV-2 PLpro were reported as 9487 and 9661 RFU.Sec-1, respectively, under the studied conditions.[2]

Experimental Protocols

Determination of Enzyme Kinetic Parameters (Km and kcat)

This protocol outlines the steps to determine the Michaelis-Menten kinetic constants for a protease using Z-RLRGG-AMC.

Materials:

-

Purified enzyme of interest (e.g., Isopeptidase T, viral PLpro)

-

Z-RLRGG-AMC substrate

-

Assay buffer (e.g., 20 mM Tris-HCl, pH 8.0)

-

96-well black, flat-bottomed microtiter plates

-

Fluorescence microplate reader with excitation at ~360 nm and emission at ~460 nm.

Procedure:

-

Substrate Preparation: Prepare a stock solution of Z-RLRGG-AMC in DMSO. From this stock, create a series of dilutions in assay buffer to achieve a range of final substrate concentrations (e.g., 0.5 to 10 times the expected Km).

-

Enzyme Preparation: Prepare a working solution of the purified enzyme in assay buffer at a concentration that will yield a linear rate of fluorescence increase for at least 10-15 minutes. This concentration needs to be determined empirically.

-

Assay Setup: To each well of the 96-well plate, add a fixed volume of assay buffer and the varying concentrations of the Z-RLRGG-AMC substrate dilutions.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding a small, fixed volume of the enzyme working solution to each well. Mix gently.

-

Fluorescence Measurement: Immediately place the plate in the fluorescence microplate reader, pre-set to the appropriate temperature (e.g., 37°C). Measure the fluorescence intensity at regular intervals (e.g., every 60 seconds) for a set period (e.g., 30 minutes).

-

Data Analysis:

-

For each substrate concentration, determine the initial velocity (V0) of the reaction by calculating the slope of the linear portion of the fluorescence versus time plot.

-

Convert the fluorescence units to molar concentrations of product (AMC) using a standard curve of free AMC.

-

Plot the initial velocities (V0) against the corresponding substrate concentrations ([S]).

-

Fit the data to the Michaelis-Menten equation (V0 = (Vmax * [S]) / (Km + [S])) using non-linear regression analysis to determine the Vmax and Km values.

-

Calculate the kcat value using the equation kcat = Vmax / [E]t, where [E]t is the total enzyme concentration in the assay.

-

High-Throughput Screening (HTS) for Enzyme Inhibitors

This protocol is designed for screening compound libraries to identify potential inhibitors of enzymes that cleave Z-RLRGG-AMC.

Materials:

-

Enzyme of interest

-

Z-RLRGG-AMC substrate

-

Compound library dissolved in DMSO

-

Assay buffer

-

Positive control (known inhibitor) and negative control (DMSO)

-

384-well black, flat-bottomed microtiter plates

-

Automated liquid handling systems (optional but recommended)

-

Fluorescence microplate reader.

Procedure:

-

Compound Plating: Dispense a small volume of each compound from the library into individual wells of the 384-well plate. Also, include wells for the positive and negative controls.

-

Enzyme Addition: Add a fixed volume of the enzyme solution in assay buffer to each well.

-

Pre-incubation: Incubate the plate for a defined period (e.g., 15-30 minutes) at room temperature to allow for the binding of potential inhibitors to the enzyme.

-

Reaction Initiation: Initiate the reaction by adding a fixed volume of the Z-RLRGG-AMC substrate solution in assay buffer to all wells. The final substrate concentration should ideally be at or near the Km value for sensitive detection of competitive inhibitors.

-

Fluorescence Measurement: After a fixed incubation time (e.g., 30-60 minutes), measure the end-point fluorescence intensity in each well using a microplate reader.

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound relative to the negative control (DMSO).

-

Identify "hits" as compounds that exhibit inhibition above a certain threshold (e.g., >50% or 3 standard deviations from the mean of the negative controls).

-

Hits should be confirmed through dose-response experiments to determine their IC50 values.

-

Signaling Pathways and Experimental Workflows

Signaling Pathways Involving Z-RLRGG-AMC Target Enzymes

Z-RLRGG-AMC is a valuable tool for studying enzymes involved in critical cellular signaling pathways. The deubiquitinating enzymes Isopeptidase T (USP5) and UCH-L1, both of which efficiently cleave this substrate, are key regulators of protein stability and function.

Isopeptidase T (USP5) Signaling: USP5 is a highly abundant DUB that primarily disassembles unanchored polyubiquitin chains, thus maintaining the cellular pool of free ubiquitin.[3][4][5] By controlling ubiquitin homeostasis, USP5 indirectly influences numerous signaling pathways that are regulated by ubiquitination, including the NF-κB and Wnt/β-catenin pathways.[6][7]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Two ZnF-UBP domains in isopeptidase T (USP5) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. Unraveling the Mechanism of Action of Ubiquitin-Specific Protease 5 and Its Inhibitors in Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Unraveling the Immune Regulatory Functions of USP5: Implications for Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. uniprot.org [uniprot.org]

The Kinetic Landscape of Z-Arg-Leu-Arg-Gly-Gly-AMC: A Technical Guide for Protease-Focused Drug Discovery

For Immediate Release

This technical guide provides an in-depth exploration of the enzyme kinetics associated with the fluorogenic substrate Z-Arg-Leu-Arg-Gly-Gly-AMC (Z-RLRGG-AMC). Tailored for researchers, scientists, and drug development professionals, this document offers a centralized resource of quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways to facilitate the study of proteases that recognize the C-terminal sequence of ubiquitin.

Introduction

Z-RLRGG-AMC is a synthetic peptide substrate widely used for the continuous assay of proteases that cleave after the Gly-Gly motif, mimicking the C-terminus of ubiquitin. Upon enzymatic cleavage of the amide bond between the C-terminal glycine and the 7-amino-4-methylcoumarin (AMC) group, the highly fluorescent AMC is released. The resulting increase in fluorescence intensity, typically measured at excitation wavelengths of 340-380 nm and emission wavelengths of 445-460 nm, allows for the direct and sensitive quantification of enzyme activity.[1][2][3] This substrate is particularly valuable for studying viral proteases, such as the papain-like protease (PLpro) of SARS-CoV, and host deubiquitinating enzymes (DUBs), including isopeptidase T (USP5) and other ubiquitin C-terminal hydrolases (UCHs).[1][3][4][5]

Core Applications and Target Enzymes

The Z-RLRGG-AMC substrate is primarily utilized in high-throughput screening for enzyme inhibitors and in detailed mechanistic studies of the following enzyme families:

-

Coronavirus Papain-Like Proteases (PLpro): A key enzyme for coronaviruses like SARS-CoV and MERS-CoV, PLpro is essential for processing the viral polyprotein.[6][7] Additionally, it possesses deubiquitinating and deISGylating activity, which helps the virus evade the host's innate immune response.[1][2][8] Z-RLRGG-AMC serves as a tool to identify inhibitors of this critical viral function.

-

Deubiquitinating Enzymes (DUBs): This large family of proteases regulates the ubiquitin signaling system by removing ubiquitin from substrate proteins.[4][9][10] Z-RLRGG-AMC is a substrate for several DUBs, particularly those in the Ubiquitin C-terminal Hydrolase (UCH) family and Isopeptidase T (USP5), which recognize the C-terminus of ubiquitin.[3][11]

Quantitative Enzyme Kinetics

The efficiency of Z-RLRGG-AMC cleavage varies significantly between different enzymes. The following table summarizes key kinetic parameters reported in the literature. It is important to note that for some enzymes, particularly viral proteases, this small peptide is a relatively inefficient substrate compared to full-length protein substrates like di-ubiquitin or ISG15, often precluding saturation and the determination of individual Km and kcat values.[6][12] In such cases, the apparent catalytic efficiency (kcat/Km) is derived from the linear portion of the velocity versus substrate concentration curve.

| Enzyme Family | Specific Enzyme | kcat/Km (M-1s-1) | Notes | Reference |

| Deubiquitinating Enzyme | Isopeptidase T (USP5) | 95 | Activity is modulated by free ubiquitin; stimulated up to 70-fold at submicromolar ubiquitin concentrations. | [11][13] |

| Coronavirus Protease | SARS-CoV PLpro | 3,300 | Enzyme could not be saturated with the substrate. Value represents apparent kcat/Km. | [12] |

| Coronavirus Protease | MERS-CoV PLpro | 33 | Activity is approximately 100-fold lower than that of SARS-CoV PLpro with this substrate. | [12] |

| Deubiquitinating Enzyme | Yeast UCH (YUH1) | Not specified | Deubiquitinating activity with Z-RLRGG-AMC was reported to be ~18-fold higher than for yeast UBP1. | [] |

Experimental Protocols

Precise and reproducible experimental design is critical for obtaining high-quality kinetic data. Below are detailed protocols for preparing reagents and performing a standard enzyme kinetic assay using Z-RLRGG-AMC.

Reagent Preparation

-

Z-RLRGG-AMC Stock Solution (10 mM):

-

Calculate the mass of Z-RLRGG-AMC required to prepare the desired volume of a 10 mM solution.

-

Dissolve the peptide in 100% dimethyl sulfoxide (DMSO).

-

Aliquot into small, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store at -20°C, protected from light.[1]

-

-

Enzyme Stock Solution:

-

Prepare a concentrated stock of the purified enzyme in a suitable, stable buffer (e.g., containing 50 mM Tris-HCl, 150 mM NaCl, and 10% glycerol).

-

Determine the active enzyme concentration through titration or a validated protein concentration assay.

-

Store in aliquots at -80°C.

-

-

Assay Buffer (Example for SARS-CoV PLpro):

-

Prepare a buffer containing 50 mM HEPES, pH 7.4.[1]

-

Add 2 mM Dithiothreitol (DTT) fresh on the day of the experiment to maintain a reducing environment for the catalytic cysteine.[1]

-

(Optional) Include 0.01% (v/v) Triton X-100 and 0.1 mg/mL Bovine Serum Albumin (BSA) to prevent enzyme adsorption to plate surfaces.[1]

-

Enzyme Kinetic Assay Protocol

This protocol is designed for a 96-well or 384-well microplate format and can be adapted for different enzymes.

-

Prepare Substrate Dilutions:

-

Prepare Enzyme Dilution:

-

Dilute the enzyme stock to a working concentration (e.g., 2X the final desired concentration) in ice-cold assay buffer. The optimal final enzyme concentration should be determined empirically but is often in the nanomolar range (e.g., 10-100 nM for PLpro).[1]

-

-

Set up the Assay Plate:

-

Add a fixed volume of assay buffer to all wells.

-

Add the serially diluted substrate to the appropriate wells.

-

Include "no enzyme" control wells (containing substrate and buffer only) to measure background fluorescence and "no substrate" control wells (containing enzyme and buffer only).

-

-

Initiate the Reaction:

-

Pre-incubate the plate at the desired reaction temperature (e.g., 30°C or 37°C) for 5-10 minutes.

-

Initiate the enzymatic reaction by adding a fixed volume of the diluted enzyme to all wells (except the "no enzyme" controls).

-

-

Monitor Fluorescence:

-

Immediately place the plate in a fluorescence microplate reader.

-

Measure the fluorescence intensity over time (kinetic mode) using an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm. Collect data every 30-60 seconds for 15-30 minutes.

-

-

Data Analysis:

-

Convert the relative fluorescence units (RFU) to the concentration of product (AMC) using a standard curve generated with free AMC.

-

Calculate the initial reaction velocity (v₀) from the linear phase of the progress curve for each substrate concentration.

-

Plot the initial velocities against the substrate concentrations.

-

Fit the data to the Michaelis-Menten equation to determine Km and Vmax. If the curve is linear, the slope represents the apparent kcat/Km.

-

Visualizing the Biological Context

To understand the significance of Z-RLRGG-AMC as a research tool, it is essential to visualize the biological pathways in which its target enzymes operate.

Experimental Workflow

The following diagram illustrates the logical flow of a typical enzyme kinetic experiment using Z-RLRGG-AMC.

Caption: Workflow for a Z-RLRGG-AMC enzyme kinetic assay.

SARS-CoV PLpro Signaling and Host Immune Evasion

SARS-CoV PLpro plays a dual role crucial for viral propagation. It cleaves the viral polyprotein to generate functional non-structural proteins (nsps) required for the replication-transcription complex. Simultaneously, it acts as a deubiquitinase and deISGylase, removing ubiquitin (Ub) and ISG15 modifications from host proteins. This activity dampens the host's innate immune signaling pathways, such as the RIG-I pathway, preventing the production of type I interferons and antiviral responses.

Caption: Dual function of SARS-CoV PLpro in viral replication and immune evasion.

General Deubiquitinating Enzyme (DUB) Signaling

DUBs are critical regulators of cellular homeostasis. The ubiquitin-proteasome system involves the tagging of substrate proteins with ubiquitin chains by a cascade of E1, E2, and E3 ligases. This modification can signal for protein degradation by the proteasome or alter protein function, localization, or interaction. DUBs, such as those assayed by Z-RLRGG-AMC, reverse this process by cleaving ubiquitin from substrates, thereby rescuing them from degradation or resetting their signaling state. This dynamic balance is essential for numerous cellular pathways, including cell cycle control, DNA damage response, and signal transduction.[15][16]

Caption: The role of DUBs in the ubiquitin signaling cycle.

References

- 1. embopress.org [embopress.org]

- 2. Ubiquitin variants potently inhibit SARS-CoV-2 PLpro and viral replication via a novel site distal to the protease active site - PMC [pmc.ncbi.nlm.nih.gov]

- 3. shop.bachem.com [shop.bachem.com]

- 4. Deubiquitinating enzymes (DUBs): Regulation, homeostasis, and oxidative stress response - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ubiqbio.com [ubiqbio.com]

- 6. The SARS-coronavirus papain-like protease: Structure, function and inhibition by designed antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting SARS-CoV-2 Proteases for COVID-19 Antiviral Development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural Basis for the Ubiquitin-Linkage Specificity and deISGylating Activity of SARS-CoV Papain-Like Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.biologists.com [journals.biologists.com]

- 10. Deubiquitinating enzyme - Wikipedia [en.wikipedia.org]

- 11. Kinetic studies of isopeptidase T: modulation of peptidase activity by ubiquitin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Bachem Z-Arg-Leu-Arg-Gly-Gly-AMC, Quantity: Each of 1 | Fisher Scientific [fishersci.com]

- 15. mdpi.com [mdpi.com]

- 16. TGF-β signaling pathway mediated by deubiquitinating enzymes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Z-RLRGG-AMC Acetate Salt: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Z-RLRGG-AMC acetate salt is a fluorogenic peptide substrate widely utilized in the study of deubiquitinating enzymes (DUBs). This technical guide provides a comprehensive overview of the core properties of Z-RLRGG-AMC, including its mechanism of action, enzyme specificity, and key kinetic parameters. Detailed experimental protocols for its use in enzyme activity assays are presented, alongside an exploration of the critical roles its target enzymes play in cellular signaling pathways. This document serves as a vital resource for researchers employing Z-RLRGG-AMC in drug discovery and the fundamental study of the ubiquitin-proteasome system.

Core Properties of Z-RLRGG-AMC Acetate Salt

Z-RLRGG-AMC is a synthetic peptide composed of Arginine, Leucine, Arginine, Glycine, and Glycine, with a 7-amido-4-methylcoumarin (AMC) fluorophore conjugated to the C-terminal glycine. The N-terminus is protected by a benzyloxycarbonyl (Z) group. It is a valuable tool for assaying the activity of specific deubiquitinating enzymes in real-time.

Mechanism of Action

The peptide sequence Arg-Leu-Arg-Gly-Gly mimics the C-terminal sequence of ubiquitin. Specific DUBs, such as Isopeptidase T (USP5) and certain Ubiquitin C-terminal Hydrolases (UCHs), recognize and cleave the amide bond between the C-terminal glycine and the AMC moiety. This enzymatic cleavage releases the free AMC molecule, which is highly fluorescent, emitting a detectable signal upon excitation. The rate of AMC release is directly proportional to the enzymatic activity of the DUB.

Enzyme Specificity

Z-RLRGG-AMC is a well-established substrate for a range of DUBs, including:

-

Isopeptidase T (USP5): A key enzyme responsible for processing unanchored polyubiquitin chains.[1]

-

Ubiquitin C-terminal Hydrolases (UCHs): A family of DUBs that cleave ubiquitin from small C-terminal adducts.[1][2][3]

-

SARS-CoV Papain-like Protease (PLpro): A viral deubiquitinase essential for viral replication.

The specificity of Z-RLRGG-AMC for these enzymes makes it a valuable reagent for screening potential inhibitors and for studying the catalytic activity of these DUBs.

Quantitative Data

The following table summarizes the key quantitative properties of Z-RLRGG-AMC acetate salt.

| Property | Value | Reference(s) |

| Molecular Formula | C₄₀H₅₆N₁₂O₉ · xC₂H₄O₂ | |

| Molecular Weight | 848.95 g/mol (free base) | |

| Excitation Wavelength (λex) | 345-360 nm | [1] |

| Emission Wavelength (λem) | 445-460 nm | [1] |

| kcat/Km (with Isopeptidase T) | 95 M⁻¹s⁻¹ | [2][3] |

| Recommended Concentration | 20-100 µM | [1] |

| Solubility | Soluble in DMSO | |

| Storage | Store at -20°C, protect from light and moisture | [1] |

Experimental Protocols

This section provides a detailed methodology for a standard deubiquitinase activity assay using Z-RLRGG-AMC.

Materials

-

Z-RLRGG-AMC acetate salt

-

Deubiquitinating enzyme (e.g., recombinant human USP5)

-

Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM NaCl, 10 mM DTT, 0.1 mg/mL BSA

-

DMSO (for substrate stock solution)

-

Black, flat-bottom 96- or 384-well microplate

-

Fluorescence microplate reader with excitation and emission filters for AMC

Method

-

Prepare Z-RLRGG-AMC Stock Solution: Dissolve Z-RLRGG-AMC acetate salt in DMSO to a concentration of 10 mM. Store this stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.

-

Prepare Working Solutions: On the day of the experiment, dilute the 10 mM Z-RLRGG-AMC stock solution in Assay Buffer to the desired working concentrations (e.g., for a final assay concentration range of 10-100 µM). Also, prepare serial dilutions of the DUB enzyme in Assay Buffer.

-

Set up the Assay Plate:

-

Add 50 µL of the DUB enzyme dilutions to the wells of the microplate.

-

Include a "no enzyme" control (50 µL of Assay Buffer only) for background fluorescence subtraction.

-

To initiate the reaction, add 50 µL of the Z-RLRGG-AMC working solution to each well. The final reaction volume will be 100 µL.

-

-

Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C). Measure the increase in fluorescence intensity over time (e.g., every 60 seconds for 30-60 minutes) at λex = 345-360 nm and λem = 445-460 nm.

-

Data Analysis:

-

Subtract the background fluorescence (from the "no enzyme" control) from all readings.

-

Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

-

If testing inhibitors, calculate the percent inhibition relative to the uninhibited control.

-

For kinetic parameter determination, plot the initial velocity against the substrate concentration and fit the data to the Michaelis-Menten equation.

-

Signaling Pathways and Logical Relationships

The enzymes targeted by Z-RLRGG-AMC, particularly USP5 and other UCHs, are integral regulators of numerous cellular signaling pathways. Their deubiquitinating activity can stabilize or destabilize key signaling proteins, thereby influencing cellular processes such as cell cycle progression, apoptosis, and immune responses.

General Deubiquitinase Assay Workflow

Caption: A flowchart illustrating the key steps in a typical deubiquitinase assay using Z-RLRGG-AMC.

Role of USP5 in the Wnt/β-catenin Signaling Pathway

USP5 has been implicated in the positive regulation of the Wnt/β-catenin signaling pathway. By deubiquitinating β-catenin, USP5 can prevent its proteasomal degradation, leading to its accumulation and subsequent translocation to the nucleus, where it activates the transcription of Wnt target genes.

References

An In-depth Technical Guide to Utilizing Z-RLRGG-AMC for the Study of Deubiquitinating Enzymes

This technical guide provides a comprehensive overview of the fluorogenic substrate Z-RLRGG-AMC, its application in the characterization of deubiquitinating enzymes (DUBs), and detailed protocols for its use in research and drug development. This document is intended for researchers, scientists, and drug development professionals actively engaged in the study of ubiquitin signaling pathways.

Introduction to Deubiquitinating Enzymes and Z-RLRGG-AMC

Deubiquitinating enzymes (DUBs) are a large family of proteases that play a critical role in cellular biology by reversing the process of ubiquitination.[1][2] They cleave the isopeptide bond between ubiquitin and its substrate proteins, thereby regulating a vast array of cellular processes, including protein degradation, cell cycle progression, DNA damage repair, and signal transduction.[2][3][4] Given their central role in cellular homeostasis, DUBs have emerged as attractive therapeutic targets for a range of diseases, including cancer and neurodegenerative disorders.[4][5][6]

Z-RLRGG-AMC is a synthetic, fluorogenic substrate designed to assay the activity of certain DUBs.[7][8][9] It consists of the pentapeptide sequence Arginine-Leucine-Arginine-Glycine-Glycine, which mimics the C-terminal sequence of ubiquitin, conjugated to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC).[10][11] In its intact state, the fluorescence of the AMC group is quenched. Upon enzymatic cleavage by a DUB between the terminal Glycine and the AMC moiety, free AMC is released, resulting in a measurable increase in fluorescence.[7][12] This allows for the sensitive and continuous monitoring of DUB activity in real-time.[12]

While full-length ubiquitin substrates like Ub-AMC are commonly used, the smaller Z-RLRGG-AMC peptide can be a valuable tool.[11][12] However, it is important to note that many DUBs require interactions with the entire ubiquitin molecule for full activity, and thus may show lower activity towards this minimalistic peptide substrate.[10][13] For instance, the peptide is not efficiently cleaved by typical DUBs like USP21, which require an intact ubiquitin moiety for activity.[10] Conversely, it is a surprisingly effective substrate for the ZUFSP/Mug105 family of DUBs.[10] It also serves as a substrate for isopeptidase T (USP5) and the papain-like protease (PLpro) of coronaviruses like SARS-CoV and MERS-CoV.[8][9][14]

Quantitative Data for Z-RLRGG-AMC Assays

The following tables summarize key quantitative parameters for utilizing Z-RLRGG-AMC in DUB activity assays, compiled from published literature and technical datasheets.

Table 1: Kinetic Parameters of DUBs with Z-RLRGG-AMC

| Enzyme | KM (μM) | kcat (s-1) | kcat/KM (M-1s-1) | Source |

| Human ZUFSP | 50.4 | 4.9 | 97,222 | [10] |

| S. pombe Mug105 | 12.2 | 7.2 | 590,164 | [10] |

| Isopeptidase T (IPaseT) | N/A | N/A | 95 | [8] |

N/A: Data not available in the searched sources.

Table 2: General Recommended Assay Conditions

| Parameter | Recommended Range | Notes |

| Enzyme Concentration | 100 pM - 100 nM | Optimal concentration is enzyme-dependent and should be determined empirically.[15] |

| Substrate Concentration | 0.1 - 20 µM | A starting concentration of 10-50 µM is often used. For KM determination, a range bracketing the expected KM is required.[15] |

| Assay Buffer | Tris or HEPES-based | A common buffer is 20-50 mM HEPES or Tris, pH 7.5-8.0, 150 mM NaCl.[1] |

| Reducing Agent | 1 - 10 mM DTT | Cysteine-based DUBs require a reducing environment. Freshly prepared DTT is crucial.[1][15][16] |

| Additives | 0.1 mg/mL BSA, 0.05% CHAPS | Often included to prevent enzyme denaturation and sticking to plate surfaces.[1][13] |

| Temperature | 25 - 37 °C | Can be optimized for specific enzymes.[15][16] |

| Incubation Time | 15 - 60 minutes | For kinetic assays, monitor continuously. For endpoint assays, ensure the reaction is in the linear range.[15] |

| Excitation Wavelength | 340 - 380 nm | The optimal excitation wavelength for AMC is around 350-360 nm.[7][12] |

| Emission Wavelength | 440 - 460 nm | The optimal emission wavelength for AMC is around 460 nm.[7][12] |

Experimental Protocols

This section provides detailed methodologies for performing DUB activity assays using Z-RLRGG-AMC.

Materials and Reagents

-

Z-RLRGG-AMC substrate (stored at -20°C or -80°C, protected from light)[14][16]

-

Purified recombinant DUB enzyme of interest (stored at -80°C)[16]

-

DUB Assay Buffer (e.g., 50 mM HEPES, pH 7.6, 150 mM NaCl, 0.5 mM EDTA)

-

Dithiothreitol (DTT), 1 M stock solution (prepare fresh or store single-use aliquots at -20°C)[16]

-

Dimethyl sulfoxide (DMSO) for dissolving the substrate

-

Bovine Serum Albumin (BSA)

-

7-Amino-4-methylcoumarin (AMC) standard for calibration curve (1 mM stock in DMSO)[16]

-

Black, flat-bottom 96- or 384-well microplates (low-volume plates are recommended)[1]

-

Microplate reader capable of fluorescence measurement with appropriate excitation/emission filters[15]

-

Standard laboratory equipment (pipettes, tubes, etc.)

Reagent Preparation

-

10X DUB Assay Buffer: Prepare a 10X stock of your chosen buffer (e.g., 500 mM HEPES, pH 7.6, 1.5 M NaCl, 5 mM EDTA). Store at 4°C.

-

1X Complete DUB Assay Buffer: On the day of the experiment, dilute the 10X stock to 1X with ultrapure water. Just before use, add DTT to a final concentration of 1-10 mM.[15][16] For example, add 1 µL of 1 M DTT to every 1 mL of 1X buffer for a final concentration of 1 mM.[16] Keep on ice.

-

Z-RLRGG-AMC Stock Solution: Dissolve the lyophilized Z-RLRGG-AMC powder in DMSO to create a high-concentration stock solution (e.g., 10 mM). Aliquot and store at -80°C, protected from light, to avoid repeated freeze-thaw cycles.[17]

-

Z-RLRGG-AMC Working Solution: On the day of the experiment, thaw an aliquot of the stock solution. Dilute it in 1X Complete DUB Assay Buffer to a working concentration that is 2X or 5X the final desired assay concentration.

-

DUB Enzyme Working Solution: Thaw the purified DUB enzyme on ice. Dilute it in ice-cold 1X Complete DUB Assay Buffer to a working concentration that is 2X or 5X the final desired assay concentration. The optimal concentration must be determined empirically by titrating the enzyme to find a concentration that yields a linear reaction rate for the desired assay duration.[18]

-

AMC Standard Curve Solutions: Prepare a series of dilutions of the 1 mM AMC standard stock in 1X Complete DUB Assay Buffer. A typical range would be from 0 to 10 µM to generate a standard curve covering the expected product concentrations.[16]

Assay Protocol: Continuous Kinetic Measurement

This protocol is for a 50 µL final reaction volume in a 96-well plate. Volumes can be scaled accordingly.

-

Prepare AMC Standard Curve:

-

Add 50 µL of each AMC standard dilution to separate wells in the 96-well plate in triplicate.

-

These wells will be used to convert relative fluorescence units (RFU) to the concentration of product formed.

-

-

Set Up Control and Sample Wells:

-

Substrate Only Control (Blank): Add 25 µL of 1X Complete DUB Assay Buffer and 25 µL of the 2X Z-RLRGG-AMC working solution. This control measures background fluorescence and substrate auto-hydrolysis.[15][18]

-

Positive Control (Optional but Recommended): If available, use a well-characterized DUB known to cleave Z-RLRGG-AMC. Add 25 µL of the positive control DUB working solution and 25 µL of the 2X Z-RLRGG-AMC working solution.[15]

-

Test Sample Wells: Add 25 µL of the 2X DUB enzyme working solution to the designated wells.

-

For Inhibitor Screening: Add the inhibitor compound at various concentrations to the wells containing the DUB enzyme. Pre-incubate the enzyme and inhibitor for 15-30 minutes at the assay temperature before initiating the reaction.[15]

-

-

Initiate the Reaction:

-

Place the plate in the microplate reader, pre-equilibrated to the desired temperature (e.g., 37°C).[1]

-

Initiate the enzymatic reactions by adding 25 µL of the 2X Z-RLRGG-AMC working solution to the wells containing the DUB enzyme (and inhibitors, if applicable). Mix gently by shaking the plate for 15 seconds.[15]

-

-

Measure Fluorescence:

Data Analysis

-

Generate AMC Standard Curve:

-

After the kinetic read is complete, measure the endpoint fluorescence of the AMC standard wells.

-

Subtract the fluorescence of the 0 µM AMC well (blank) from all other standard readings.

-

Plot the background-subtracted RFU against the known AMC concentrations (in pmol or µM).[15]

-

Perform a linear regression to obtain the slope of the standard curve (RFU/µM). This slope will be used to convert the kinetic data into reaction rates.

-

-

Calculate Initial Reaction Velocity:

-

For each kinetic trace (DUB sample, positive control), subtract the rate of fluorescence increase from the "Substrate Only" control to correct for auto-hydrolysis.

-

Identify the initial linear portion of the reaction progress curve (RFU vs. time).

-

Calculate the slope of this linear portion to get the initial velocity in RFU/minute.

-

Convert this rate into molar units using the slope from the AMC standard curve:

-

Velocity (µM/min) = (Slope [RFU/min]) / (Standard Curve Slope [RFU/µM])

-

-

-

Determine Kinetic or Inhibition Constants:

-

KM and Vmax: Measure the initial velocities at varying concentrations of Z-RLRGG-AMC and a fixed enzyme concentration. Plot the velocity against the substrate concentration and fit the data to the Michaelis-Menten equation.

-

IC50: Measure the initial velocities at a fixed enzyme and substrate concentration in the presence of varying concentrations of an inhibitor. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.[15]

-

Visualizations of Pathways and Workflows

Ubiquitin Signaling and DUB Regulation

Caption: Role of DUBs in the ubiquitin signaling pathway.

Z-RLRGG-AMC Assay Experimental Workflow

Caption: Experimental workflow for a DUB activity assay.

Logical Diagram of DUB Inhibition Assay

Caption: Competitive inhibition of DUB activity.

References

- 1. Competition Assay for Measuring Deubiquitinating Enzyme Substrate Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.biologists.com [journals.biologists.com]

- 3. TGF-β signaling pathway mediated by deubiquitinating enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular Mechanisms of DUBs Regulation in Signaling and Disease [mdpi.com]

- 5. Deubiquitinating enzyme - Wikipedia [en.wikipedia.org]

- 6. Deubiquitinating enzymes (DUBs): Regulation, homeostasis, and oxidative stress response - PMC [pmc.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. shop.bachem.com [shop.bachem.com]

- 9. Z-RLRGG-AMC Acetate ≥95% (HPLC) | 167698-69-3 [sigmaaldrich.com]

- 10. A family of unconventional deubiquitinases with modular chain specificity determinants - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Positional-scanning fluorogenic substrate libraries reveal unexpected specificity determinants of deubiquitinating enzymes (DUBs) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Assay Systems for Profiling Deubiquitinating Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ubiqbio.com [ubiqbio.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 16. assaygenie.com [assaygenie.com]

- 17. ubpbio.com [ubpbio.com]

- 18. stressmarq.com [stressmarq.com]

chemical structure of Z-Arg-Leu-Arg-Gly-Gly-AMC

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Arg-Leu-Arg-Gly-Gly-AMC (Z-RLRGG-AMC) is a synthetic, fluorogenic peptide substrate extensively utilized in biochemical assays to measure the enzymatic activity of specific proteases. The molecule consists of a five-amino-acid peptide sequence (Arg-Leu-Arg-Gly-Gly) that mimics the C-terminus of ubiquitin, an N-terminal benzyloxycarbonyl (Z) protecting group, and a C-terminal 7-amino-4-methylcoumarin (AMC) fluorophore.

Upon enzymatic cleavage of the amide bond between the C-terminal glycine and the AMC group, the highly fluorescent AMC molecule is released. This release results in a quantifiable increase in fluorescence, providing a sensitive and continuous method for monitoring enzyme kinetics. Its primary applications are in the study of deubiquitinating enzymes (DUBs), such as Ubiquitin C-terminal Hydrolases (UCHs) and Isopeptidase T (USP5), as well as viral proteases like the papain-like protease (PLpro) from coronaviruses, including SARS-CoV-2.[1][2][3] This guide provides a comprehensive overview of its chemical structure, properties, and detailed protocols for its use in key research applications.

Chemical Structure and Physicochemical Properties

The chemical identity of Z-Arg-Leu-Arg-Gly-Gly-AMC is defined by its specific sequence and modifications. The benzyloxycarbonyl group provides hydrophobicity, while the two arginine residues contribute to its positive charge and solubility in aqueous buffers. The AMC group is the key to its function as a reporter molecule.

Quantitative Data Summary

The following table summarizes key quantitative properties and kinetic parameters associated with Z-Arg-Leu-Arg-Gly-Gly-AMC.

| Property | Value | Reference(s) |

| Molecular Formula | C₄₀H₅₆N₁₂O₉ | [1][4][5] |

| Molecular Weight | 848.96 g/mol | [2][4][5] |

| CAS Number | 167698-69-3 | [1][4][5] |

| Excitation Wavelength | 340-380 nm | [1][3][6] |

| Emission Wavelength | 440-460 nm | [1][3][6] |

| Solubility | Soluble in DMSO (e.g., 100 mg/mL) | [1][4] |

| Storage Conditions | Powder: -20°C or -80°C; In Solvent: -80°C (6 mo) / -20°C (1 mo) | [1][4][6] |

| Purity | ≥95% (HPLC) | [1][3] |

| kcat/Km (Isopeptidase T) | 95 M⁻¹s⁻¹ | [2] |

| KM (ZUFSP) | 50.4 µM | [7] |

| kcat (ZUFSP) | 4.9 s⁻¹ | [7] |

| KM (Mug105) | 12.2 µM | [7] |

| kcat (Mug105) | 7.2 s⁻¹ | [7] |

Experimental Protocols & Workflows

Z-RLRGG-AMC is a versatile substrate for continuous kinetic assays, particularly for high-throughput screening (HTS) of enzyme inhibitors. Below are detailed methodologies for its application in studying SARS-CoV-2 PLpro and other deubiquitinating enzymes.

High-Throughput Screening for SARS-CoV-2 PLpro Inhibitors

This protocol describes an in vitro biochemical assay to identify and characterize inhibitors of the SARS-CoV-2 papain-like protease (PLpro).[5][8] The workflow is designed for a 384-well plate format suitable for HTS.

Methodology:

-

Assay Buffer Preparation: Prepare an assay buffer consisting of 50 mM HEPES (pH 7.5), 1 mM DTT, 0.1 mg/mL BSA, and 0.01% Triton X-100.[5]

-

Reagent Dilution:

-

Prepare a stock solution of Z-RLRGG-AMC in DMSO. Dilute it in assay buffer to the desired final concentration (e.g., 100 µM).

-

Dilute the recombinant SARS-CoV-2 PLpro enzyme in assay buffer to the desired final concentration (e.g., 50 nM).[5]

-

Prepare serial dilutions of test compounds and controls (e.g., DMSO for negative control) in assay buffer.

-

-

Assay Execution (384-well plate):

-

To each well, add 25 µL of the PLpro enzyme solution.

-

Add the test compounds or controls to the wells.

-

Incubate the plate at 37°C for 30 minutes to allow for inhibitor binding.[5]

-

Initiate the enzymatic reaction by adding 25 µL of the Z-RLRGG-AMC substrate solution to each well.

-

-

Fluorescence Measurement:

-

Immediately place the plate in a microplate reader pre-set to 37°C.

-

Measure the fluorescence intensity kinetically over a period of 10-20 minutes, with readings taken every 1-2 minutes. Use an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.[5]

-

-

Data Analysis:

-

Calculate the initial velocity (rate) of the reaction for each well by determining the linear slope of fluorescence units over time.

-

Normalize the rates against the positive (uninhibited enzyme) and negative (no enzyme) controls to calculate the percent inhibition for each compound concentration.

-

Plot percent inhibition versus compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

General Assay for Deubiquitinating Enzyme (DUB) Activity

This protocol provides a general method for measuring the activity of purified DUBs, such as UCHs or USP5, using Z-RLRGG-AMC as the substrate.[6][9]

Methodology:

-

Reaction Mixture Preparation:

-

Prepare a reaction buffer containing 0.1 M Tris-HCl (pH 7.8), 1 mM EDTA, and 1 mM DTT.[6]

-

Prepare a stock solution of Z-RLRGG-AMC (e.g., 10 mM in DMSO).

-

-

Assay Execution (in microcuvettes or 96-well plates):

-

In a final volume of 100 µL, combine the reaction buffer, the purified DUB enzyme at the desired concentration, and Z-RLRGG-AMC to a final concentration of 20-200 µM.[6][9]

-

Incubate the reaction mixture at 37°C for a specified period (e.g., 15-60 minutes), ensuring the reaction remains in the linear range.

-

-

Reaction Termination and Measurement:

-

Data Analysis:

-

To quantify the amount of AMC released, create a standard curve using known concentrations of free AMC.

-

Calculate the specific activity of the enzyme, typically expressed as moles of AMC released per minute per milligram of protein.[9]

-

References

- 1. Z-RLRGG-AMC Acetate ≥95% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 2. shop.bachem.com [shop.bachem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. reframeDB [reframedb.org]

- 6. A Method for Assaying Deubiquitinating Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A family of unconventional deubiquitinases with modular chain specificity determinants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. reactionbiology.com [reactionbiology.com]

- 9. scispace.com [scispace.com]

Methodological & Application

Application Notes: Z-Arg-Leu-Arg-Gly-Gly-AMC Assay for Deubiquitinating Enzymes (DUBs)

Introduction

Deubiquitinating enzymes (DUBs) are a large family of proteases that play a crucial role in cellular biology by reversing the process of ubiquitination.[1][2] They cleave the isopeptide bond between ubiquitin and its substrate proteins, thereby regulating protein degradation, signaling pathways, DNA repair, and chromatin structure.[1][2][3] The dysregulation of DUB activity is implicated in numerous diseases, including cancer and neurodegenerative disorders, making them attractive targets for drug discovery.[3][4]

The Z-Arg-Leu-Arg-Gly-Gly-AMC (Z-RLRGG-AMC) assay is a common method for measuring the enzymatic activity of DUBs in vitro. This fluorogenic substrate is a short peptide sequence (LRGG) that mimics the C-terminus of ubiquitin, linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its conjugated form, the substrate is non-fluorescent. When a DUB cleaves the peptide bond between the final glycine and the AMC molecule, free AMC is released, which produces a measurable fluorescent signal. The rate of this signal increase is directly proportional to the DUB's enzymatic activity.

While full-length ubiquitin substrates like Ubiquitin-AMC (Ub-AMC) often provide higher sensitivity and specificity, the Z-RLRGG-AMC peptide is a useful tool for general DUB activity screening.[5][6] It is important to note, however, that some non-DUB proteases may also cleave this peptide substrate, which can be a source of interference in complex biological samples like cell lysates.[5] This protocol provides a detailed methodology for using the Z-RLRGG-AMC assay to characterize DUB activity.

Assay Principle and Workflow

The core principle of the assay is the enzymatic release of a fluorophore. A DUB recognizes and cleaves the Z-RLRGG-AMC substrate, liberating the AMC group, which results in a quantifiable increase in fluorescence.

Caption: Workflow of the Z-RLRGG-AMC fluorogenic assay for DUBs.

Experimental Protocols

Required Materials and Reagents

-

Z-Arg-Leu-Arg-Gly-Gly-AMC substrate (e.g., from Enzo Life Sciences, R&D Systems)

-

Purified recombinant DUB enzyme

-

DUB Assay Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).[7] Note: Optimal buffer conditions can vary between DUBs. Some may require ZnCl₂.[7]

-

Dithiothreitol (DTT)

-

Dimethyl sulfoxide (DMSO)

-

7-Amino-4-methylcoumarin (AMC) standard

-

Black, flat-bottom 96-well or 384-well microplates (low-volume plates are recommended).[7]

-

Microplate reader capable of measuring fluorescence with excitation at ~350-380 nm and emission at ~440-460 nm.[1][5]

-

Multichannel pipette (optional but recommended)

Reagent Preparation

-

DUB Assay Buffer (50 mL):

-

Z-RLRGG-AMC Substrate Stock (10 mM):

-

Dissolve the substrate in 100% DMSO to create a 10 mM stock solution.

-

Aliquot and store at -20°C or -80°C, protected from light.

-

-

DUB Enzyme Stock:

-

Prepare aliquots of the purified enzyme in a suitable storage buffer (e.g., 10 mM HEPES pH 8, 150 mM NaCl, 20 μM ZnCl₂, 5 mM DTT).[7]

-

Store at -80°C. Avoid repeated freeze-thaw cycles.

-

-

AMC Standard Stock (1 mM):

-

Dissolve the AMC standard in DMSO to create a 1 mM stock solution.[2]

-

Aliquot and store at -20°C, protected from light.

-

Assay Protocol: Step-by-Step

This protocol is designed for a 50 µL final reaction volume in a 96-well plate. Adjust volumes as needed for different plate formats. All samples, controls, and standards should be run in triplicate.[1]

Part A: AMC Standard Curve Generation

An AMC standard curve is essential to convert relative fluorescence units (RFU) into the absolute amount of product formed (pmol AMC).[1][8]

-

Prepare a 10 µM AMC working solution by diluting the 1 mM stock 1:100 in DUB Assay Buffer.[2]

-

In the 96-well plate, prepare serial dilutions of the 10 µM AMC working solution as described in the table below to generate a standard curve.

-

Adjust the final volume of each well to 50 µL with DUB Assay Buffer.

| AMC Stock (10 µM) Volume (µL) | DUB Assay Buffer Volume (µL) | Final Volume (µL) | Final AMC Amount (pmol/well) |

| 0 | 50 | 50 | 0 |

| 1 | 49 | 50 | 10 |

| 2 | 48 | 50 | 20 |

| 4 | 46 | 50 | 40 |

| 6 | 44 | 50 | 60 |

| 8 | 42 | 50 | 80 |

| 10 | 40 | 50 | 100 |

-

Measure the fluorescence of the standards in the plate reader using the same settings as for the enzymatic assay.

-

Plot the RFU values against the pmol of AMC per well and perform a linear regression to obtain the slope.

Part B: DUB Enzymatic Assay

-

Enzyme Preparation: Thaw the DUB enzyme on ice. Prepare a working solution of the DUB by diluting it in cold DUB Assay Buffer to 2x the desired final concentration. The optimal enzyme concentration must be determined empirically but typically ranges from 100 pM to 100 nM.[1]

-

Plate Setup: Add 25 µL of the 2x DUB enzyme working solution to the appropriate wells of the 96-well plate.

-

Sample Wells: Contain the DUB enzyme.

-

No-Enzyme Control: Add 25 µL of DUB Assay Buffer instead of the enzyme solution. This control measures substrate auto-hydrolysis.[1]

-

-

Pre-incubation: Pre-incubate the plate at the desired assay temperature (e.g., 25°C, 30°C, or 37°C) for 15-30 minutes.[1][7] This step allows the enzyme to equilibrate.

-

Substrate Preparation: During the pre-incubation, prepare a 2x working solution of the Z-RLRGG-AMC substrate. Dilute the 10 mM stock in DUB Assay Buffer to 2x the desired final concentration (e.g., for a 20 µM final concentration, prepare a 40 µM working solution). The optimal substrate concentration typically ranges from 10-100 µM.[5]

-

Reaction Initiation: Initiate the enzymatic reaction by adding 25 µL of the 2x substrate working solution to all wells. Mix gently by shaking the plate for 15 seconds.[1]

-

Data Acquisition: Immediately place the plate in the microplate reader and begin measuring fluorescence.

-

Kinetic Reading (Recommended): Monitor the fluorescence every 30-60 seconds for 15-60 minutes.[1]

-

Endpoint Reading: Incubate the reaction for a fixed time (e.g., 30 minutes) in the dark and then measure the final fluorescence.[1] Ensure the reaction is still in the linear phase at the chosen time point.

-

Data Analysis

-

Subtract the average RFU from the no-enzyme control wells from all sample wells.

-

For kinetic data, plot RFU versus time for each sample. Determine the initial velocity (V₀) by calculating the slope of the linear portion of the curve (ΔRFU/min).

-

Convert the reaction rate from RFU/min to pmol AMC/min using the slope from the AMC standard curve:

-

Activity (pmol/min) = (V₀ in RFU/min) / (Slope of AMC Standard Curve in RFU/pmol)

-

-

The specific activity can then be calculated by dividing this value by the amount of enzyme used in the reaction (e.g., in mg or mol).

Quantitative Data Summary

The following tables summarize typical concentrations and an example plate layout for the assay.

Table 1: Recommended Reagent Concentrations

| Component | Stock Concentration | 2x Working Concentration | Final Assay Concentration |

|---|---|---|---|

| DUB Enzyme | Varies | 2x Final Concentration | 100 pM - 100 nM[1] |

| Z-RLRGG-AMC | 10 mM in DMSO | 20 - 200 µM | 10 - 100 µM[5] |

| DTT | 1 M | 2 mM | 1 mM (up to 10 mM)[1][7] |

| DMSO | 100% | <2% | <1% |

Note: High concentrations of DMSO can inhibit enzyme activity; keep the final concentration as low as possible.[7]

Table 2: Example 96-Well Plate Layout

| 1 | 2 | 3 | 4 | 5 | 6 | 7-12 | |

|---|---|---|---|---|---|---|---|

| A | Std 0 | Std 0 | Std 0 | No-Enz | No-Enz | No-Enz | Samples |

| B | Std 10 | Std 10 | Std 10 | DUB 1 | DUB 1 | DUB 1 | ... |

| C | Std 20 | Std 20 | Std 20 | DUB 2 | DUB 2 | DUB 2 | ... |

| D | Std 40 | Std 40 | Std 40 | DUB 3 | DUB 3 | DUB 3 | ... |

| E | Std 60 | Std 60 | Std 60 | ... | ... | ... | ... |

| F | Std 80 | Std 80 | Std 80 | ... | ... | ... | ... |

| G | Std 100 | Std 100 | Std 100 | ... | ... | ... | ... |

| H | Blank | Blank | Blank | ... | ... | ... | ... |

Context: The Ubiquitin-Proteasome System

To understand the significance of this assay, it is helpful to visualize the role of DUBs within the broader ubiquitin-proteasome system. DUBs counteract the activity of the E1, E2, and E3 ligase cascade, thereby rescuing proteins from degradation or modulating their function.

Caption: Role of DUBs in reversing protein ubiquitination.

References

- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 2. assaygenie.com [assaygenie.com]

- 3. Assay Systems for Profiling Deubiquitinating Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. A Method for Assaying Deubiquitinating Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ubiqbio.com [ubiqbio.com]

- 7. Competition Assay for Measuring Deubiquitinating Enzyme Substrate Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. stressmarq.com [stressmarq.com]

High-Throughput Screening for USP5 Inhibitors Using Z-RLRGG-AMC: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ubiquitin-specific protease 5 (USP5), also known as isopeptidase T, is a deubiquitinating enzyme (DUB) that plays a critical role in cellular ubiquitin homeostasis by disassembling unanchored polyubiquitin chains. Its involvement in various signaling pathways, including those regulating the cell cycle, DNA damage response, and immune signaling, has implicated USP5 as a promising therapeutic target for a range of diseases, including cancer and neurodegenerative disorders. High-throughput screening (HTS) is a crucial methodology for identifying novel inhibitors of USP5. This document provides detailed application notes and protocols for conducting HTS assays using the fluorogenic substrate Z-RLRGG-AMC.

Assay Principle: The assay is based on the enzymatic cleavage of the synthetic substrate Z-RLRGG-AMC by USP5. Z-RLRGG-AMC consists of a peptide sequence (RLRGG) recognized by USP5, flanked by a benzyloxycarbonyl (Z) group and a 7-amino-4-methylcoumarin (AMC) fluorophore. In its intact form, the fluorescence of AMC is quenched. Upon cleavage by USP5, the free AMC is released, resulting in a significant increase in fluorescence intensity. This fluorescent signal is directly proportional to the enzymatic activity of USP5 and can be used to identify compounds that inhibit its function.

Data Presentation: Assay Performance and Inhibitor Potency

Effective HTS campaigns rely on robust and reproducible assays. Key parameters for evaluating the quality of an HTS assay include the Z'-factor and the signal-to-background (S/B) ratio. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS. The following tables summarize typical quantitative data obtained in a USP5 HTS assay using Z-RLRGG-AMC.

| Parameter | Value | Interpretation |

| Z'-Factor | Typically ≥ 0.7 | Excellent assay quality, suitable for HTS. |

| Signal-to-Background (S/B) Ratio | > 5 | A clear distinction between the uninhibited and fully inhibited enzyme activity. |

| DMSO Tolerance | ≤ 1% | The assay is tolerant to the common solvent for test compounds up to this concentration. |

Table 1: HTS Assay Validation Parameters. This table outlines the generally accepted values for key statistical parameters that validate the robustness of a USP5 HTS assay using Z-RLRGG-AMC.

| Inhibitor | IC50 (µM) |

| Ubiquitin Aldehyde | ~0.05 |

| Compound X | User-defined |

| Compound Y | User-defined |

Table 2: IC50 Values of Known USP5 Inhibitors. This table provides an example of how to present the potency of known inhibitors as determined by the Z-RLRGG-AMC assay. Users should replace "Compound X" and "Compound Y" with their specific positive control inhibitors and experimentally determined IC50 values.

Experimental Protocols

Reagent Preparation

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5 mM DTT, and 0.01% Tween-20. Prepare fresh and keep on ice.

-

Recombinant Human USP5: Prepare a stock solution in Assay Buffer. The final concentration in the assay will need to be optimized, but a starting point of 1-5 nM is recommended.

-

Z-RLRGG-AMC Substrate: Prepare a 10 mM stock solution in DMSO. The recommended starting concentration for the substrate in the assay is between 20 µM and 100 µM.[1]

-

Positive Control Inhibitor: Prepare a stock solution of a known USP5 inhibitor (e.g., Ubiquitin Aldehyde) in DMSO.

-

Test Compounds: Prepare stock solutions of test compounds in 100% DMSO.

HTS Assay Protocol for USP5 Inhibition

This protocol is designed for a 384-well plate format.

-

Compound Plating:

-

Using an acoustic liquid handler or a pintool, transfer 100 nL of test compounds (or DMSO for controls) to the appropriate wells of a 384-well assay plate.

-

-

Enzyme Addition:

-

Prepare a solution of USP5 in Assay Buffer at double the final desired concentration (e.g., 2-10 nM).

-

Dispense 10 µL of the USP5 solution to all wells of the assay plate.

-

For negative control wells (no enzyme), add 10 µL of Assay Buffer.

-

-

Incubation with Compounds:

-

Centrifuge the plate briefly (e.g., 1 minute at 1000 rpm) to ensure all components are at the bottom of the wells.

-

Incubate the plate at room temperature for 15-30 minutes to allow for the interaction between the compounds and the enzyme.

-

-

Substrate Addition and Reaction Initiation:

-

Prepare a solution of Z-RLRGG-AMC in Assay Buffer at double the final desired concentration (e.g., 40-200 µM).

-

Dispense 10 µL of the Z-RLRGG-AMC solution to all wells to initiate the enzymatic reaction. The final reaction volume will be 20 µL.

-

-

Signal Detection:

-

Immediately transfer the plate to a fluorescence plate reader.

-

Measure the fluorescence intensity kinetically over 30-60 minutes at an excitation wavelength of 345-360 nm and an emission wavelength of 445-460 nm.

-

-

Data Analysis:

-

Determine the rate of reaction (slope of the linear portion of the kinetic read).

-

Calculate the percent inhibition for each test compound relative to the positive (DMSO) and negative (no enzyme or fully inhibited) controls.

-

Plot the percent inhibition against the compound concentration to determine the IC50 values for active compounds.

-

Mandatory Visualizations

Signaling Pathway of USP5

Caption: The role of USP5 in ubiquitin homeostasis and downstream signaling pathways.

Experimental Workflow for HTS

Caption: High-throughput screening workflow for the identification of USP5 inhibitors.

References

Application Notes and Protocols for Kinetic Assays Using Z-RLRGG-AMC

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-RLRGG-AMC is a highly sensitive fluorogenic substrate for a class of cysteine proteases, including Isopeptidase T (USP5), Ubiquitin C-terminal Hydrolases (UCHs), and Papain-Like Proteases (PLpros) found in coronaviruses such as SARS-CoV-2. The substrate consists of a peptide sequence (Arg-Leu-Arg-Gly-Gly) recognized by these enzymes, linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). Enzymatic cleavage of the amide bond between the peptide and AMC results in a significant increase in fluorescence, providing a direct measure of enzyme activity. This property makes Z-RLRGG-AMC an invaluable tool for high-throughput screening of enzyme inhibitors and for detailed kinetic characterization of these important drug targets.

The cleavage of Z-RLRGG-AMC by a target protease releases the fluorophore AMC, which exhibits excitation and emission maxima in the range of 340-360 nm and 440-460 nm, respectively. The rate of AMC release is directly proportional to the enzyme's catalytic activity, allowing for precise kinetic measurements.

Target Enzymes and Biological Relevance

1. Isopeptidase T (USP5): A key deubiquitinating enzyme (DUB) that plays a crucial role in the ubiquitin-proteasome system (UPS). USP5 is responsible for recycling ubiquitin by disassembling unanchored polyubiquitin chains, thereby maintaining the cellular pool of free ubiquitin. Dysregulation of USP5 has been implicated in various diseases, including cancer, making it an attractive therapeutic target.

2. Coronavirus Papain-Like Protease (PLpro): An essential enzyme for viral replication in coronaviruses, including SARS-CoV and SARS-CoV-2. PLpro is responsible for cleaving the viral polyprotein at specific sites to release non-structural proteins required for forming the replication-transcription complex. Additionally, PLpro exhibits deubiquitinating and deISGylating activity, which helps the virus evade the host's innate immune response. Inhibition of PLpro is a promising strategy for the development of antiviral therapies.

Signaling Pathway Diagrams

Application Notes and Protocols for Z-RLRGG-AMC Fluorescence-Based Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing the fluorogenic substrate Z-RLRGG-AMC in plate reader-based assays to measure the activity of deubiquitinating enzymes (DUBs), such as Isopeptidase T (USP5) and other Ubiquitin C-terminal Hydrolases (UCHs).

Principle

The Z-RLRGG-AMC substrate is a pentapeptide sequence (Arg-Leu-Arg-Gly-Gly) linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its intact form, the fluorescence of AMC is quenched. Upon enzymatic cleavage of the amide bond between the glycine and AMC by a DUB, the free AMC is liberated, resulting in a significant increase in fluorescence. This fluorescence signal, directly proportional to the enzyme activity, can be measured using a fluorescence plate reader.

Target Enzymes and Signaling Pathways

Z-RLRGG-AMC is a substrate for several deubiquitinating enzymes, most notably Isopeptidase T (USP5), a key regulator of ubiquitin homeostasis.[1] USP5 disassembles unanchored polyubiquitin chains to maintain the cellular pool of free ubiquitin, a critical component of the ubiquitin-proteasome system that governs protein degradation and signaling.[2][3] Dysregulation of USP5 and other DUBs is implicated in various diseases, including cancer and neurodegenerative disorders, making them attractive targets for drug discovery.

The signaling pathways involving USP5 are complex and multifaceted. USP5 has been shown to regulate the stability of key signaling proteins and influence pathways such as the Notch and Receptor Tyrosine Kinase (RTK) signaling cascades.[4]

Below is a diagram illustrating the central role of USP5 in maintaining ubiquitin homeostasis, a key cellular process.

Caption: Role of USP5 in maintaining the free ubiquitin pool.

Plate Reader Settings

Optimal plate reader settings are crucial for obtaining high-quality data. The following table summarizes recommended starting points for Z-RLRGG-AMC fluorescence assays. These settings may require optimization depending on the specific instrument and experimental conditions.

| Parameter | Recommended Setting | Notes |

| Excitation Wavelength | 340 - 360 nm | The optimal excitation wavelength for AMC is around 350 nm.[1] |

| Emission Wavelength | 440 - 460 nm | The optimal emission wavelength for AMC is around 450 nm.[5] |

| Bandwidth (Excitation) | 5 - 10 nm | Narrower bandwidths can reduce background but may also decrease signal intensity. |

| Bandwidth (Emission) | 10 - 20 nm | A wider emission bandwidth can capture more of the fluorescence signal. |

| Read Type | Kinetic | For measuring reaction rates. Endpoint reads can be used for high-throughput screening. |

| Read Interval (Kinetic) | 30 - 60 seconds | Adjust based on the reaction velocity. |

| Read Duration (Kinetic) | 15 - 60 minutes | Ensure the reaction is in the linear range. |

| Gain/Sensitivity | Instrument Dependent | Adjust to achieve a high signal-to-background ratio without saturating the detector. A good starting point is to set the gain so that the highest expected signal is at ~80-90% of the detector's maximum range. |

| Plate Type | Black, opaque-walled microplates | To minimize well-to-well crosstalk and background fluorescence. |

| Temperature | 25 - 37 °C | Maintain a constant temperature throughout the assay. |

Experimental Protocols

Materials

-

Z-RLRGG-AMC substrate (store at -20°C, protected from light)

-

Recombinant human Isopeptidase T (USP5) or other DUB enzyme

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM DTT (prepare fresh)

-

DMSO (for dissolving substrate and compounds)

-

Black, opaque-walled 96- or 384-well microplates

-

Fluorescence plate reader

Protocol 1: Determination of Enzyme Kinetics (Km and Vmax)

This protocol outlines the steps to determine the Michaelis-Menten kinetic constants for the enzymatic cleavage of Z-RLRGG-AMC.

Workflow for Enzyme Kinetics Determination